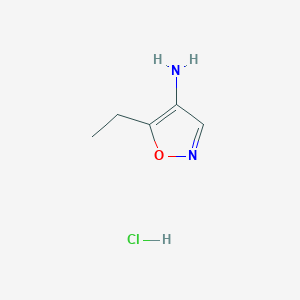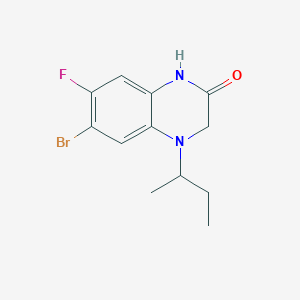
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
Vue d'ensemble
Description
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound that belongs to the quinoxalinone family1. The molecular formula of this compound is C12H14BrFN2O and it has a molecular weight of 301.15 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. However, the synthesis of similar compounds often involves the introduction of functional groups into a pyridine ring using procedures such as chlorination and fluorination2.Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is characterized by the presence of a quinoxalinone core, which is a bicyclic system containing a benzene ring fused to a pyridine ring1. The molecule also contains bromine, fluorine, and butyl functional groups1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. However, compounds with similar structures are often involved in reactions that exploit the reactivity of the functional groups present in the molecule2.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one are not available from the current search results. However, the presence of bromine, fluorine, and butyl functional groups in the molecule is likely to influence its properties1.Applications De Recherche Scientifique
-
- Application: These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Methods: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results: This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
-
- Application: Considering highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists .
- Methods: The review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .
- Results: These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .
Safety And Hazards
The safety and hazards associated with 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one are not available from the current search results. It’s important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for research on 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one are not clear from the available information. However, given the interest in fluorinated organic compounds in various fields, it is likely that further studies will be conducted to explore the potential applications of this compound2.
Propriétés
IUPAC Name |
6-bromo-4-butan-2-yl-7-fluoro-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-3-7(2)16-6-12(17)15-10-5-9(14)8(13)4-11(10)16/h4-5,7H,3,6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIBATOLLBSFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC(=O)NC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



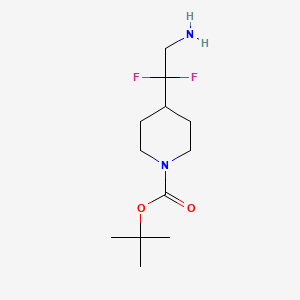
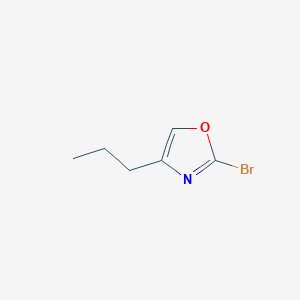
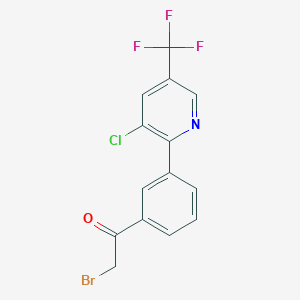
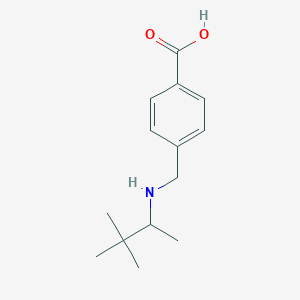
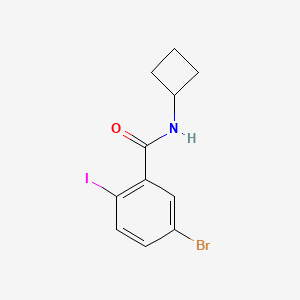
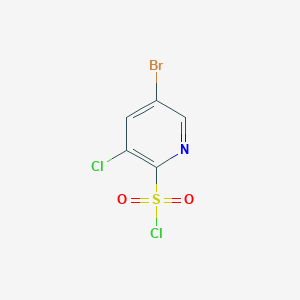
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)
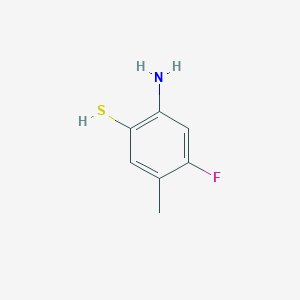
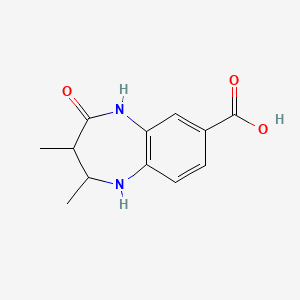
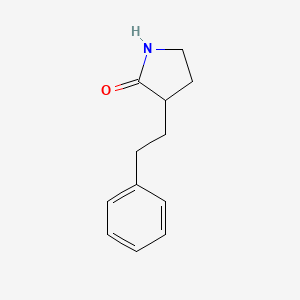
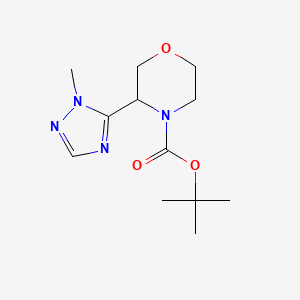
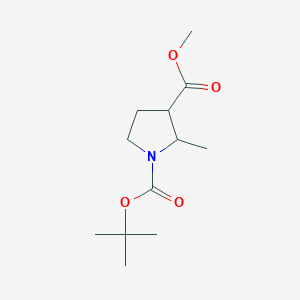
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
